molecular formula C23H24N4O2 B3310915 N-(2-phenylethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946232-34-4

N-(2-phenylethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3310915
CAS No.: 946232-34-4
M. Wt: 388.5 g/mol
InChI Key: QQCPLYHJFSPBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound N-(2-phenylethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (Compound ID: F356-0325) features a hybrid scaffold combining an indole core, a 1,3,4-oxadiazole ring, and a phenylethyl-acetamide side chain. Key characteristics include:

  • Molecular Formula: C₂₃H₂₄N₄O₂
  • Molecular Weight: 388.47 g/mol
  • logP: 3.74 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA): 55.187 Ų (suggesting balanced solubility and permeability) .

The 5-propyl substituent on the oxadiazole and the phenylethyl group on the acetamide distinguish it from analogues.

Properties

IUPAC Name

N-(2-phenylethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-2-8-22-25-26-23(29-22)20-15-18-11-6-7-12-19(18)27(20)16-21(28)24-14-13-17-9-4-3-5-10-17/h3-7,9-12,15H,2,8,13-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCPLYHJFSPBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Oxadiazole-Acetamide Frameworks

Table 1: Key Structural and Physicochemical Comparisons
Compound Name/ID Substituents (R₁, R₂) Molecular Weight (g/mol) logP Key Functional Groups Biological Activity Tested
Target Compound (F356-0325) R₁ = Propyl; R₂ = Phenylethyl 388.47 3.74 Oxadiazole, indole, acetamide Not explicitly reported
8t (C₂₀H₁₇N₄SO₃Cl) R₁ = Indole-3-ylmethyl; R₂ = 5-Cl-2-methylphenyl 428.5 N/A Oxadiazole-thio, chloro, methyl LOX, α-glucosidase, BChE inhibition
8d (C₂₁H₂₀N₄SO₂) R₁ = Indole-3-ylmethyl; R₂ = Phenylethyl 392 N/A Oxadiazole-sulfanyl, acetamide Not explicitly reported
F356-0323 R₁ = Propyl; R₂ = Benzodioxolylmethyl 434.45* N/A Oxadiazole, benzodioxole Screening compound (unspecified)
2-[2-(5-Ethyl-oxadiazol-2-yl)indol-1-yl]-N-(4-methylbenzyl)acetamide R₁ = Ethyl; R₂ = 4-methylbenzyl 374.44 N/A Oxadiazole, methylbenzyl Not reported

*Calculated molecular weight based on formula C₂₃H₂₂N₄O₄.

Key Observations :

Substituent Effects: The 5-propyl group on the oxadiazole in F356-0325 contributes to a lower molecular weight compared to 8t (428.5 g/mol) but higher lipophilicity than analogues with polar groups (e.g., nitro or chloro substituents) .

Functional Group Impact :

  • Sulfanyl (C-S) linkages (e.g., in 8d) may improve hydrogen bonding with enzymes like LOX or BChE compared to the target’s acetamide bridge .
  • Thioacetamide derivatives (e.g., 8t, 8u) show broader enzyme inhibition profiles, suggesting that sulfur-containing groups enhance receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.